molecular formula C20H14N4O9 B11542414 4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide

4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide

Cat. No.: B11542414
M. Wt: 454.3 g/mol
InChI Key: NCUTZQMMYCUDLB-UHFFFAOYSA-N
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Description

4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide is a complex organic compound characterized by the presence of multiple nitro groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of phenolic compounds followed by amide formation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines, which can further react to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and aromatic rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dinitrophenoxy)-N-(3-methoxy-4-nitrophenyl)benzamide
  • 4-(3,5-dinitrophenoxy)-N-(3-methoxy-2-nitrophenyl)benzamide
  • 4-(3,5-dinitrophenoxy)-N-(3-methoxy-6-nitrophenyl)benzamide

Uniqueness

4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C20H14N4O9

Molecular Weight

454.3 g/mol

IUPAC Name

4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide

InChI

InChI=1S/C20H14N4O9/c1-32-18-7-13(6-14(9-18)22(26)27)21-20(25)12-2-4-17(5-3-12)33-19-10-15(23(28)29)8-16(11-19)24(30)31/h2-11H,1H3,(H,21,25)

InChI Key

NCUTZQMMYCUDLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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